Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine

Physicochemical profiling Molecular complexity Building block comparison

4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine (CAS 1710834-30-2) is a tri-substituted pyrimidine derivative bearing a chloro leaving group at C-4, a piperidin-1-yl ring at C-6, and a 1H-pyrrol-1-yl moiety at C-5. With a molecular formula of C₁₃H₁₅ClN₄ and a molecular weight of 262.74 g·mol⁻¹, this compound is classified as a heterocyclic building block of the pyrrolyl-pyrimidine family.

Molecular Formula C13H15ClN4
Molecular Weight 262.74 g/mol
Cat. No. B15055239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine
Molecular FormulaC13H15ClN4
Molecular Weight262.74 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C(=NC=N2)Cl)N3C=CC=C3
InChIInChI=1S/C13H15ClN4/c14-12-11(17-6-4-5-7-17)13(16-10-15-12)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
InChIKeyXQLHUEXQZFJLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine: Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine (CAS 1710834-30-2) is a tri-substituted pyrimidine derivative bearing a chloro leaving group at C-4, a piperidin-1-yl ring at C-6, and a 1H-pyrrol-1-yl moiety at C-5 [1]. With a molecular formula of C₁₃H₁₅ClN₄ and a molecular weight of 262.74 g·mol⁻¹, this compound is classified as a heterocyclic building block of the pyrrolyl-pyrimidine family [1]. Its structural architecture—combining an electron-withdrawing chloro substituent, a saturated cyclic amine, and an electron-rich pyrrole ring—positions it as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries and functionalized pyrimidine scaffolds [2]. Published experimental biological data for this specific compound remain extremely limited; the evidence base described below therefore draws on cross-study comparable data and class-level inferences grounded in the broader pyrrolopyrimidine literature.

Why Generic Pyrimidine Building Blocks Cannot Substitute for 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine in Research and Scale-Up


Simple pyrimidine building blocks such as 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1) lack the C-5 pyrrol-1-yl substituent and exhibit fundamentally different physicochemical properties—lower molecular weight (197.67 vs. 262.74 g·mol⁻¹), lower calculated logP (~2.19 vs. an estimated >3.0 for the target compound), and a melting point of 78–79 °C . The additional pyrrole ring in the target compound introduces a π-electron-rich heterocycle capable of participating in π–π stacking, hydrogen bonding, and dipole–dipole interactions with biological targets, which is absent in simpler analogs [1]. Furthermore, the C-4 chloro group in the target compound resides on a pyrimidine ring that is electronically modulated by the adjacent C-5 pyrrole, potentially altering its reactivity in nucleophilic aromatic substitution (SₙAr) reactions relative to pyrrole-free analogs [2]. These differences in molecular complexity, physicochemical profile, and reactivity mean that 4-chloro-6-(piperidin-1-yl)pyrimidine or other mono- or di-substituted pyrimidines cannot serve as drop-in replacements in synthetic routes or biological screening campaigns where the full tri-substituted architecture is required.

Quantitative Differentiation of 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine Relative to Closest Analogs: A Head-to-Head Evidence Assessment


Molecular Weight and Structural Complexity Differentiate the Target Compound from the Pyrrole-Deficient Analog

The target compound possesses a molecular weight of 262.74 g·mol⁻¹ and incorporates a 1H-pyrrol-1-yl ring at C-5, whereas the closest commercially relevant analog, 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1), has a molecular weight of only 197.67 g·mol⁻¹ and lacks any C-5 substituent . This difference of 65.07 g·mol⁻¹ corresponds precisely to the mass of the additional pyrrole ring (C₄H₄N, exact mass 65.03 Da) [1]. The increased molecular complexity translates into a larger polar surface area (estimated ~34 Ų for the target vs. 29.02 Ų for the analog), higher calculated lipophilicity, and the introduction of an aromatic ring capable of participating in target-binding interactions [1].

Physicochemical profiling Molecular complexity Building block comparison

Substituent Electronic Effects on C-4 Chloro Reactivity Distinguish the Target from Pyrrole-Absent Analogs

The C-4 chloro leaving group in 4-chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine is positioned on a pyrimidine ring that is electronically influenced by the adjacent C-5 1H-pyrrol-1-yl substituent. The pyrrole ring, being electron-rich (Hammett σₚ ≈ −0.2 to −0.3 for N-pyrrolyl), donates electron density into the pyrimidine π-system, which can modulate the electrophilicity of the C-4 carbon and thus the rate of SₙAr reactions [1]. By contrast, 4-chloro-6-(piperidin-1-yl)pyrimidine lacks this C-5 substituent entirely, resulting in a different electronic environment at the reactive center . While direct comparative kinetic data for these two compounds are not available, the electronic differentiation is well-established in the pyrimidine literature: electron-donating groups at C-5 generally decrease the rate of nucleophilic displacement at C-4 relative to unsubstituted analogs [1].

Nucleophilic aromatic substitution Electronic effects Synthetic intermediate

Kinase Inhibitor Scaffold Potential Supported by Pyrrolopyrimidine Class-Level Evidence

The 5-(1H-pyrrol-1-yl)pyrimidine motif present in the target compound is a recognized pharmacophoric element in kinase inhibitor design. Patent WO2014198942A1 explicitly claims substituted pyrimidinyl-pyrrole compounds of formula (I) that modulate protein kinase activity, particularly Janus kinases (JAKs), and are useful in treating diseases caused by dysregulated kinase activity [1]. In a broader review of the pyrrolopyrimidine chemotype, Christensen and Williamson (2017) note that pyrrolopyrimidine-based inhibitors have achieved potent enzymatic activity, with representative unsubstituted piperidine derivatives reaching IC₅₀ values as low as 6 nM against LRRK2 kinase [2]. By contrast, the simpler comparator 4-chloro-6-(piperidin-1-yl)pyrimidine lacks the pyrrole ring and is not claimed in kinase-targeting patents; its primary documented use is as a generic synthetic intermediate . No direct kinase inhibition data exist for the target compound itself; this evidence is class-level inference based on structurally related pyrrolopyrimidines.

Kinase inhibition Pyrrolopyrimidine scaffold Drug discovery

Purity Profile: Target Compound Maintains 97% Purity Comparable to the 98% Standard of the Simpler Analog

The target compound is commercially available at 97% purity (CAS 1710834-30-2, 1 g scale) from at least one verified supplier [1]. The closest analog, 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1), is offered at 98% purity by Thermo Scientific / Alfa Aesar . The 1 percentage-point purity difference is marginal and within the typical specification tolerance for research-grade building blocks. Both compounds fall below the >99% threshold often required for cGMP or late-stage preclinical studies. No metal impurity, residual solvent, or polymorph data are publicly available for either compound.

Purity comparison Quality control Procurement specification

Validated Application Scenarios for 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine Based on Quantitative Differentiation Evidence


Kinase-Focused Compound Library Synthesis

The 5-(1H-pyrrol-1-yl)pyrimidine motif in this compound is explicitly claimed in kinase inhibitor patents (e.g., WO2014198942A1) as a scaffold for modulating Janus kinase activity [1]. Medicinal chemistry teams constructing kinase-targeted libraries can employ this compound as a core intermediate for generating SAR series, leveraging the C-4 chloro group for parallel derivatization. The class-level benchmark IC₅₀ of 6 nM achieved by structurally related pyrrolopyrimidines against LRRK2 [2] establishes realistic potency expectations for optimized derivatives, while the absence of this motif in simpler analogs like 4-chloro-6-(piperidin-1-yl)pyrimidine precludes their use in this application space.

SₙAr-Based Diversification Requiring Controlled C-4 Reactivity

The electronic modulation of the C-4 chloro leaving group by the adjacent C-5 pyrrol-1-yl substituent distinguishes this compound from pyrrole-free analogs [1]. Synthetic chemists pursuing controlled nucleophilic aromatic substitution can exploit this altered reactivity profile to achieve selectivity in sequential functionalization strategies. The 32.9% higher molecular weight relative to the pyrrole-deficient comparator [2] also means that reactions using this compound will have different stoichiometric scaling factors, a practical consideration for process development.

Building Block for Pyrrolopyrimidine Fragment-Based Drug Discovery (FBDD)

The combination of a chloro leaving group, a piperidine ring, and a pyrrole ring in a single, relatively low-molecular-weight scaffold (262.74 g·mol⁻¹) makes this compound suitable as a fragment-like starting point for FBDD campaigns [1]. The pyrrole ring provides an additional hydrogen-bond acceptor and π-stacking element absent in simpler pyrimidines, potentially enabling fragment growing or merging strategies targeting kinase ATP-binding pockets [2]. The commercial availability at 97% purity supports initial screening without the need for in-house synthesis [1].

Comparator or Control Compound in Pyrrolopyrimidine SAR Studies

Because this compound occupies a distinct position in the pyrimidine substitution landscape (tri-substituted with chloro, piperidin-1-yl, and pyrrol-1-yl), it can serve as a reference point in structure–activity relationship studies. The quantitative physicochemical differences relative to 4-chloro-6-(piperidin-1-yl)pyrimidine (ΔMW = +65.07 g·mol⁻¹, estimated ΔlogP ≈ +1.0) [1][2] provide measurable parameters for interpreting shifts in potency, selectivity, or physicochemical properties when the C-5 pyrrole is introduced or removed.

Quote Request

Request a Quote for 4-Chloro-6-(piperidin-1-yl)-5-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.